molecular formula C8H14O B141416 7-Octyn-1-ol CAS No. 871-91-0

7-Octyn-1-ol

Cat. No. B141416
CAS RN: 871-91-0
M. Wt: 126.2 g/mol
InChI Key: ATCNYMVVGBLQMQ-UHFFFAOYSA-N
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Description

7-Octyn-1-ol is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insight into the chemical behavior and properties that 7-Octyn-1-ol might exhibit. For instance, the synthesis of diastereomeric 4,5-diethoxycarbonyl-1,7-octadiynes involves a process that could be relevant to the synthesis of 7-Octyn-1-ol, as both molecules contain an eight-carbon chain with functional groups at the terminal positions .

Synthesis Analysis

The synthesis of related compounds, such as the diastereomeric 1,7-octadiynes, involves selective Soxhlet extraction and the use of "small alkoxides" with varying sizes of alkoxide ligands . This method could potentially be adapted for the synthesis of 7-Octyn-1-ol by modifying the starting materials and reaction conditions. The living character of the polymerization process described in the paper suggests that a controlled synthesis of 7-Octyn-1-ol might be possible, allowing for the production of polymers with specific end groups .

Molecular Structure Analysis

The molecular structure of 7-Octyn-1-ol would consist of a linear eight-carbon chain with a hydroxyl group at one end and a triple bond near the other end. The papers discuss the structure of polymers derived from 1,7-octadiynes, which are confirmed by NMR and MALDI-ToF MS analyses . These techniques could also be used to analyze the structure of 7-Octyn-1-ol and its derivatives.

Chemical Reactions Analysis

While the papers do not directly address the chemical reactions of 7-Octyn-1-ol, they do provide information on the cyclopolymerization of 1,7-octadiynes . This suggests that 7-Octyn-1-ol could potentially undergo similar polymerization reactions, leading to the formation of polymers with specific properties. The regioselectivity of the α-insertion during the polymerization of 1,7-octadiynes indicates that the position of functional groups in 7-Octyn-1-ol could influence its reactivity and the structure of the resulting polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Octyn-1-ol can be inferred from the properties of related compounds. For example, the diastereomeric 1,7-octadiynes are synthesized with different alkoxide ligands, which affect their solubility and reactivity . The tacticity of the cyclopolymers from 1,7-octadiynes, which is elucidated from NMR, suggests that the stereochemistry of 7-Octyn-1-ol could also influence its physical properties, such as melting point and solubility .

Scientific Research Applications

Molecular Orbital Studies

7-Octyn-1-ol has been subject to nonempirical molecular orbital studies, revealing insights into its stereochemical and polarization properties. These studies have particularly focused on the anomalous stability of the alkoxide of 3-octyn-1-ol isomer, indicating the least stable isomer as the terminal alkyne, 7-octyn-1-ol (Hass, Mezey, & Abrams, 1982).

In Oligonucleotide Synthesis

7-Octyn-1-ol derivatives have been used in the modification of DNA, notably in the synthesis of octadiynyl side chains. This application is significant for the formation of fluorescent coumarin dye conjugates of four nucleobases, utilizing the "click" chemistry approach (Seela, Sirivolu, & Chittepu, 2008).

Materials Science: Porous Manganese Oxide

Research in materials science highlights the use of porous manganese oxide materials, which includes the relevance of 7-Octyn-1-ol in the development of semiconductive and porous systems. These unique properties make them significant for various applications including catalysis, membranes, and potentially in sensors and adsorptive systems (Suib, 2008).

Inclusion Complexes Studies

Studies on the inclusion of achiral carbene precursor endo-8-azibicyclo[3.2.1]octan-3-ol in chiral β-cyclodextrin and tri-O-methyl-β-cyclodextrin have been conducted. These studies provide insights into the structural elucidation of the complexes in solution and the solid state (Mieusset et al., 2004).

Corrosion Studies

7-Octyn-1-ol has also been studied for its effects on the adsorption, orientation, and polymerization on iron, particularly in chloride-rich environments. This research is crucial in understanding the material's interactions and potential applications in corrosion prevention (Jovancicevic, Yang, & Bockris, 1987).

Pheromone Synthesis

The compound has been utilized in the synthesis of pheromones, particularly for the peach fruit moth. This application is a crucial part of ecological and agricultural studies, focusing on pest control and the study of insect behavior (Kang, Park, Kim, & Goh, 1983).

Safety And Hazards

7-Octyn-1-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

As a precursor to 7-octynoic acid, 7-Octyn-1-ol has potential applications in the synthesis of other chemical compounds . Its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc), makes it a valuable reagent in click chemistry . This suggests potential future directions in the development of new synthetic methods and the production of novel compounds.

properties

IUPAC Name

oct-7-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCNYMVVGBLQMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061234
Record name 7-Octyn-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octyn-1-ol

CAS RN

871-91-0
Record name 7-Octyn-1-ol
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Record name 7-Octyn-1-ol
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Record name 7-Octyn-1-ol
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Record name 7-Octyn-1-ol
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Synthesis routes and methods I

Procedure details

The same procedure for 8-nonyn-1-ol was followed with 3-octyn-1-ol (6.89 g, 54.6 mmol), KH (6.57 g, 16.4 mmol), and 1,3-diaminopropane (60 mL). This produced 6.09 g of clear yellowish liquid (88%): IR (neat)ν 3360, 2896, 2116 cm−1; 1H—NMR δ 3.44 (t, 2H, J=6.6 Hz), 3.27 (bs, 1H), 2.04 (td, 2H, J=2.6 Hz, 6.6 Hz), 1.83 (t, 1H, J=2.6 Hz), 1.39 (m, 4H), 1.25 (m, 4H); 13C NMR δ 84.5, 68.3, 62.2, 32.3, 28.3, 25.2, (2C), 18.2; MS m/z 136.00 (m++Li). Anal. Calcd for C8H14O: C, 76.14; H, 11.18. Found: C, 76.04; H, 11.16.
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0 (± 1) mol
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6.89 g
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liquid
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2C
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60 mL
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Synthesis routes and methods II

Procedure details

A suspension of lithium acetylide ethylenediamine complex (Aldrich, 11.3 g, 122.5 mmol) and dimethyl sulfoxide (50 ml) was cooled to 5-10° C., and added dropwise with 1-bromo-6-tetrahydropyranyloxyhexane (Sigma, 25 g, 94.3 mmol) over two hours. Then, the reaction mixture was stirred at room temperature for two hours. The reaction mixture was added with water (10 ml), stirred for ten minutes, then poured into water (150 ml), and extracted with ether (300 ml). The ether layer was washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to afford 18.1 g of 8-(tetrahydropyranyloxy)-1-octyne as oil (yield; 91.2%). Dowex 50WX8 (H+ type, 18 g) was added to a mixture of 8-(tetrahydropyranyloxy)-1-octyne (18 g, 85.6 mmol), chloroform (40 ml) and methanol (140 ml), and heated for 1 hour under reflux. After the resin was separated by filtration, the filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (eluent; hexane-ethyl acetate mixed solvent) to afford 9.6 g of 7-octyn-1-ol (yield; 88.6%).
Quantity
18 g
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40 mL
Type
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Reaction Step One
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140 mL
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Yield
88.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
C Mukai, S Yamaguchi, Y Sugimoto… - The Journal of …, 2000 - europepmc.org
Endo mode cyclization of 5,6-epoxy-7-octyn-1-ol derivatives - Abstract - Europe PMC … Endo mode cyclization of 5,6-epoxy-7-octyn-1-ol derivatives …
Number of citations: 35 europepmc.org
SK Kang, KO Yoo, HS Moon - Bulletin of the Korean Chemical …, 1987 - koreascience.kr
… The acetylenic compound was prepared from 7-octyn-1-ol THP ether(4) and (3E)-1-bromo-3-octene(3). The (E)-homoallylic bromide 3 was synthesized by the Julia olefin synthesis of 1-…
Number of citations: 3 koreascience.kr
M Jacobson, HH Toba, J DeBolt… - Journal of Economic …, 1968 - academic.oup.com
… Also, the parent alcohol of the compound (cis-7-decen-1-ol), and the acetates of 7-octen-1-ol, 7-octyn-1-ol, cis-and trans-7-dodecen-1-ol, 7-dodecyn-1-ol, and 1-dodecanol were tested. …
Number of citations: 20 academic.oup.com
IV Ivanov, NV Groza, SG Romanov, H Kuhn… - Tetrahedron, 2000 - Elsevier
… The synthetic procedure involves Cu(I)-catalyzed cross-coupling of propargylic bromide 2 with 7-octyn-1-ol (3), followed by hydrogenation of the coupling product 4 to Z,Z-diene 5 on …
Number of citations: 13 www.sciencedirect.com
EC Hass, PG Mezey, SR Abrams - Journal of Computational …, 1982 - Wiley Online Library
Theoretical studies on â•œacetylenic zipperâ•š reaction intermediates Page 1 185 Theoretical Studies on “Acetylenic Zipper” Reaction Intermediates Ernst C. Hass and Paul G. Mezey* …
Number of citations: 6 onlinelibrary.wiley.com
AP Tulloch - Chemistry and Physics of Lipids, 1979 - Elsevier
… [11- 2 H 2 ]Oleate was prepared by two-carbon chain extension of the C 16 alcohol obtained from [1- 2 H 2 ]octyl bromide and 7-octyn-1-ol. [8- 2 H 2 ] and [7- 2 H 2 ]oleates were both …
Number of citations: 16 www.sciencedirect.com
SH Kang, JH Oh, WJ Kim - Bulletin of the Korean Chemical Society, 1989 - koreascience.kr
… Chain elongation of 7-octyn-1-ol (4) by alkylation with 1–bromodecane furnished 7-octadecyn-1-ol (5) in 75% yield. The acetylenic alcohol 5 was subjected to another acetylene-zipper …
Number of citations: 3 koreascience.kr
JS Yadav, S Chandrasekhar, R Kache - Synthetic communications, 1995 - Taylor & Francis
Short and Stereoselective Syntheses of Pheromone Components of Aproaerema Modicella Page 1 SYNTHETIC COMMUNICATIONS, 25(24), 4035-4043 (1995) SHORT AND …
Number of citations: 13 www.tandfonline.com
M Tzamarioudaki - 1996 - search.proquest.com
… The mixture was allowed to stir for 5 min before a solution of 7-octyn-1-ol*79 (64 g, 0.051 mol) in CH2Cl2 (75 mL) was added dropwise. After 15 min of stirring, triethylamine (36 mL) was …
Number of citations: 0 search.proquest.com
K Shimada, A Sugawara, T Korenaga, H Kawashima - Lipids, 2017 - Springer
… the usual manner of the alkyne-zipper reaction to form 7-octyn-1-ol (26) in 91% yield, and the hydroxyl … on silica gel to obtain 7-octyn-1-ol (26, 1.22 g, 91% yield) [54] as pale yellow oil. …
Number of citations: 6 link.springer.com

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